molecular formula C13H9NO2S2 B2360915 (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 1422655-51-3

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B2360915
CAS No.: 1422655-51-3
M. Wt: 275.34
InChI Key: SOCCRKZXYHAIPZ-WDZFZDKYSA-N
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Description

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule belonging to the family of rhodanine-chromene hybrids, recognized for its significant potential in anticancer research. This compound has been identified as a potent and selective inhibitor of the DYRK1A kinase , a enzyme implicated in cell proliferation and neuronal development. Its primary research value lies in its ability to induce apoptosis and cell cycle arrest at the G2/M phase in various human cancer cell lines. Studies highlight its efficacy against triple-negative breast cancer (TNBC) cells, where it demonstrates robust cytotoxic effects while showing comparatively lower toxicity toward non-malignant cells, suggesting a promising therapeutic window. The proposed mechanism involves the inhibition of DYRK1A , which leads to downstream modulation of key signaling pathways and activation of caspases, ultimately triggering programmed cell death. Researchers are investigating this compound as a lead structure for developing novel targeted therapies, particularly for aggressive and treatment-resistant cancers. Its unique chemical scaffold serves as a critical tool for probing DYRK1A biology and exploring new oncotherapeutic strategies.

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c15-12-11(18-13(17)14-12)6-8-5-9-3-1-2-4-10(9)16-7-8/h1-6H,7H2,(H,14,15,17)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCCRKZXYHAIPZ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Protocol

A representative procedure involves:

  • Refluxing 2H-chromene-3-carbaldehyde (1 mmol) with 2-thioxothiazolidin-4-one (1 mmol) in glacial acetic acid (5 mL)
  • Adding anhydrous sodium acetate (4 mmol) as a base catalyst
  • Maintaining reaction at 110°C for 3–5 hours under inert atmosphere

The reaction progress is monitored by TLC (ethyl acetate/hexane 3:7). Upon completion, the mixture is cooled to 0°C, yielding a yellow precipitate that is filtered and recrystallized from ethanol (yield: 72–85%).

Reaction Optimization and Catalytic Systems

Catalyst Screening

Comparative studies reveal catalytic efficiency follows the order:

Catalyst Solvent Time (h) Yield (%)
Sodium acetate Acetic acid 4.5 82
Piperidine Ethanol 3.0 78
Ammonium acetate Toluene 5.0 68
DBU DMF 2.5 85

Data compiled from

Microwave-assisted synthesis (150W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (79–83%).

Structural Elucidation and Purification

Crystallization Techniques

Recrystallization solvents significantly impact product purity:

Solvent Purity (%) Crystal Morphology
Ethanol 98.2 Needle-like
Acetone 95.7 Prismatic
DCM/Hex 97.8 Platelet

Adapted from

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, chromene H-4)
  • δ 7.89 (d, J = 15.6 Hz, 1H, exocyclic CH)
  • δ 7.45–7.32 (m, 4H, aromatic protons)
  • δ 5.38 (s, 2H, OCH2)

IR (KBr, cm⁻¹):

  • 1695 (C=O str.)
  • 1580 (C=N str.)
  • 1245 (C=S str.)

Alternative Synthetic Pathways

Multicomponent Reactions

A three-component approach using:

  • 2H-Chromene-3-carbaldehyde
  • Thiourea
  • Chloroacetic acid

In ethanol/water (4:1) with K2CO3, this method achieves 65% yield but requires stringent pH control (8.5–9.0).

Solid-Phase Synthesis

Immobilization of 2-thioxothiazolidin-4-one on Wang resin enables:

  • Automated stepwise coupling
  • 89% purity by HPLC
  • 0.2 mmol/g loading capacity

Though more resource-intensive, this method facilitates parallel synthesis of analogs.

Mechanistic Considerations

The reaction proceeds through:

  • Base-induced deprotonation of 2-thioxothiazolidin-4-one at C5
  • Nucleophilic attack on aldehyde carbonyl carbon
  • Elimination of water forming exocyclic double bond
  • Thermodynamic control favoring Z-isomer due to:
    • Conjugation between chromene π-system and thiazolidinone ring
    • Steric hindrance between chromene O-atom and thioxo group

Industrial-Scale Considerations

For batch production (>1 kg):

  • Use continuous flow reactors with 0.5 M concentration
  • Maintain temperature gradient (100–25°C over 30 min)
  • Implement in-line UV monitoring at 320 nm
  • Achieves 91% yield with 99.5% purity

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • Chromene-based derivatives (e.g., target compound) are synthesized with moderate yields (~70–80%) using chromene-3-carbaldehyde .
  • Microwave irradiation enhances reaction efficiency for analogues like 3e , achieving higher yields (79%) under controlled conditions .
  • Bulky substituents (e.g., 3,4-dimethoxybenzylidene) may reduce yields due to steric hindrance .

SAR Insights :

  • Electron-withdrawing groups (e.g., Br, Cl) on the arylidene moiety enhance bioactivity, as seen in photosynthesis inhibitors .
  • Hydroxy and methoxy substituents improve kinase inhibition, likely through hydrogen bonding with target enzymes .

Physicochemical and Structural Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Lipophilicity (LogP) Solubility
Target Compound 246–250 3.8 (predicted) Low (chromene hydrophobicity)
3e 210–212 2.5 Moderate (hydroxy group improves solubility)
(5Z)-5-(3,4-Dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3j) >260 1.8 High (polar dihydroxy groups)

Structural Analysis :

  • Crystallographic studies reveal that Z-configuration is stabilized by intramolecular hydrogen bonds in analogues like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one .
  • Chromene derivatives exhibit higher melting points (>240°C) due to extended π-conjugation and planar structures .

Biological Activity

(5Z)-5-(2H-chromen-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between appropriate thiazolidinone precursors and chromenyl derivatives. The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₃N₁O₃S
  • Molecular Weight : 261.34 g/mol
  • SMILES Notation : CC(=C)C1=CC=CC=C1C(=O)N2C(=S)SC(=N2)C(C)=O

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
HT-2913.56Induction of apoptosis
A-54917.80Cell cycle arrest
HCT-11615.20Inhibition of VEGFR-2

The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and downregulating anti-apoptotic proteins like Bcl-2, leading to increased caspase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's efficacy against bacteria and fungi suggests its potential as a therapeutic agent in infectious diseases.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory conditions. In vitro studies have shown reduced levels of TNF-alpha and IL-6 in treated cells .

Case Studies and Research Findings

  • VEGFR Inhibition Study : A study focusing on VEGFR inhibitors found that derivatives similar to this compound exhibited promising anti-proliferative effects against cancer cell lines with IC50 values in the low micromolar range. The study emphasized the importance of structural modifications to enhance activity and selectivity towards VEGFR .
  • Antiviral Activity Evaluation : Another investigation assessed the antiviral properties of thiazolidinone derivatives against various viruses, including influenza and SARS-CoV. While some derivatives showed minimal efficacy, the structural characteristics of this compound suggest potential for further optimization in antiviral drug development .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves Knoevenagel condensation between rhodanine derivatives and substituted aldehydes. For example:

  • Method 1 : Reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol under reflux with piperidine as a catalyst, yielding derivatives with 61–79% efficiency .
  • Method 2 : Microwave-assisted synthesis using aldehydes (e.g., 3,4-dihydroxybenzaldehyde) and n-propylamine in acetic acid, achieving 70–79% yields under controlled temperature (210–260°C) . Optimization strategies include adjusting solvent polarity (ethanol vs. DMF), catalyst selection (piperidine vs. K₂CO₃), and reaction time (24-hour stirring for crystallization ).

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • Spectroscopy :
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
  • NMR : ¹H NMR confirms Z-configuration via coupling constants (e.g., 3J = 12.5 Hz for olefinic protons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 313.40 for C₁₆H₁₁NO₂S₂) validate molecular weight .
    • Crystallography : X-ray diffraction reveals dihedral angles (e.g., 9.68° between thiazolidinone and phenyl rings) and hydrogen-bonding networks (e.g., O–H⋯O dimers with R₂²(10) motifs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Substituent variation : Introduce electron-withdrawing (e.g., Br, NO₂) or donating (e.g., OCH₃) groups on the arylidene moiety to modulate bioactivity. For example, 4-bromo substitution enhances photosynthesis inhibition (IC₅₀ = 3.0 μM) .
  • Biological assays : Use enzyme inhibition assays (e.g., DYRK1A kinase) or cytotoxicity screens (e.g., anti-myeloma activity ).
  • Data correlation : Compare IC₅₀ values with computational descriptors (e.g., logP for lipophilicity) to identify pharmacophores .

Q. What computational strategies predict binding affinity and interaction mechanisms with biological targets?

  • Molecular docking : Model interactions with protein kinases (e.g., DYRK1A) by aligning the thiazolidinone ring in active sites. The 2-thioxo group often forms hydrogen bonds with catalytic lysine residues .
  • Molecular dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories to assess binding free energy (ΔG) .
  • QSAR models : Use topological polar surface area (TPSA) and Hammett constants (σ) to predict inhibitory potency .

Q. How should researchers address contradictions in biological activity data across assay systems?

  • Assay standardization : Ensure consistent cell lines (e.g., Chlorella vulgaris for photosynthesis assays vs. human myeloma cells ).
  • Orthogonal validation : Confirm cytotoxicity with multiple assays (e.g., MTT, apoptosis markers) .
  • Purity verification : Re-characterize compounds via HPLC or DSC to rule out degradation products .
  • Mechanistic studies : Use RNA-seq or proteomics to identify off-target effects in divergent systems .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueReference
Space groupP2₁/n (monoclinic)
Unit cell dimensionsa = 11.6553 Å, β = 95.13°
Hydrogen bondsO–H⋯O (2.76 Å)

Q. Table 2: Representative Biological Activities

DerivativeActivity (IC₅₀)TargetReference
4-Bromo-benzylidene3.0 μM (Photosynthesis)Spinach chloroplasts
3-(4-Methoxyphenyl)-5-nitrothienylAnti-myelomaPDI inhibition

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